TDHL
説明
Contextualization within Pharmacological Compound Classes
Terguride is classified as an ergoline (B1233604) derivative, a class of compounds known for their diverse biological activities, often interacting with monoamine neurotransmitter systems. patsnap.comwikipedia.orgwikipedia.org Specifically, terguride exhibits a multifaceted pharmacological profile, primarily functioning as a partial agonist at dopamine (B1211576) D2 and D3 receptors. caymanchem.compatsnap.comwikipedia.orgfocusbiomolecules.com This partial agonism allows it to modulate dopaminergic pathways, distinguishing it from full agonists by offering a more balanced activation. patsnap.com
Beyond its dopaminergic actions, terguride also acts as an antagonist at various serotonin (B10506) receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C receptors. caymanchem.compatsnap.comwikipedia.orgfocusbiomolecules.comuzh.ch It also demonstrates antagonistic activity at 5-HT1A, 5-HT1B, and 5-HT1D receptors. caymanchem.com Furthermore, terguride has been observed to interact with adrenergic and histaminergic systems, showing antagonistic properties at alpha-adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C), beta-adrenergic receptors (β1, β2), and the histamine (B1213489) H1 receptor. caymanchem.com This broad receptor interaction spectrum contributes to its complex pharmacological effects and its investigation in diverse research areas.
The following table summarizes terguride's activity at various receptors:
| Receptor Type | Subtype | Activity | EC50 (nM) / Ki (nM) | Reference |
| Dopamine | D2 | Agonist | EC50 = 0.46 | caymanchem.com |
| D3 | Agonist | EC50 = 0.66 | caymanchem.com | |
| D1 | Antagonist | Ki = 28.18 | caymanchem.com | |
| D4 | Antagonist | Ki = 8.13 | caymanchem.com | |
| D5 | Antagonist | Ki = 7.63 | caymanchem.com | |
| Serotonin | 5-HT1A | Agonist | EC50 = 57.54 | caymanchem.com |
| 5-HT1B | Agonist | EC50 = 426.58 | caymanchem.com | |
| 5-HT1D | Agonist | EC50 = 14.13 | caymanchem.com | |
| 5-HT2A | Antagonist | Ki = 4.79 | caymanchem.com | |
| 5-HT2B | Antagonist | Ki = 7.08 | caymanchem.com | |
| 5-HT2C | Antagonist | Ki = 47.86 | caymanchem.com | |
| 5-HT2D | Antagonist | Ki = 16.22 | caymanchem.com | |
| Adrenergic | α1A | Antagonist | Ki = 3.55 | caymanchem.com |
| α1B | Antagonist | Ki = 34.67 | caymanchem.com | |
| α1D | Antagonist | Ki = 3.89 | caymanchem.com | |
| α2A | Antagonist | Ki = 0.3 | caymanchem.com | |
| α2B | Antagonist | Ki = 0.45 | caymanchem.com | |
| α2C | Antagonist | Ki = 0.76 | caymanchem.com | |
| β1 | Antagonist | Ki = 660.7 | caymanchem.com | |
| β2 | Antagonist | Ki = 19.95 | caymanchem.com | |
| Histamine | H1 | Antagonist | Ki = 338.84 | caymanchem.com |
Historical Perspective of Research and Development
Terguride's research and development history traces back to its origins with Zikan, V. and Semonsky, M. around 1960. ncats.io Early academic investigations explored its potential in neurological conditions such as Parkinson's disease and hyperprolactinemia. patsnap.comresearchgate.net Its role as a dopamine receptor agonist led to its study in modulating neurotransmitter systems crucial for motor control and hormone regulation. patsnap.compatsnap.com
In 2008, terguride was granted orphan drug status for the treatment of pulmonary arterial hypertension, highlighting its potential in addressing rare diseases. nih.govwikipedia.orgncats.io Subsequently, in May 2010, Pfizer acquired worldwide rights for the compound. wikipedia.orgncats.io However, development efforts for terguride were discontinued (B1498344) in 2011. wikipedia.org Despite this, academic research continues to explore its unique pharmacological properties and potential applications.
Research findings have demonstrated terguride's ability to ameliorate monocrotaline-induced pulmonary hypertension in rat models. caymanchem.comfocusbiomolecules.com Its anti-proliferative and anti-fibrotic activities have been investigated, particularly in the context of pulmonary arterial hypertension and systemic sclerosis, where it has shown promise in downregulating fibrosis-related biomarkers and improving skin fibrosis in small studies. wikipedia.orgncats.iotaylorandfrancis.com
In studies related to hyperprolactinemia, terguride has been shown to inhibit prolactin release from the pituitary gland. patsnap.com For instance, in a preliminary study involving schizophrenia patients with antipsychotic-induced hyperprolactinemia, terguride significantly decreased plasma prolactin concentrations, with a more pronounced effect observed in females. nih.gov
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-YXJHDRRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37686-85-4 (maleate[1:1]) | |
| Record name | Terguride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045809 | |
| Record name | Terguride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533045 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37686-84-3 | |
| Record name | Terguride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37686-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terguride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terguride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terguride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terguride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.732 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERGURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21OJT43Q88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Receptor Interactions of Terguride
Dopaminergic System Modulation
Terguride's interaction with the dopaminergic system is multifaceted, characterized by partial agonism at some receptor subtypes and antagonism at others, alongside a context-dependent activity profile.
Partial Agonism at Dopamine (B1211576) D2 and D3 Receptors
Terguride functions as a partial agonist at dopamine D2 receptors. wikipedia.orgpatsnap.comnih.govpatsnap.comnih.govnih.govabcam.comresearchgate.netnih.govnih.gov Specifically, it acts as a partial agonist at the D2 short (D2S) receptor isoform, while exhibiting antagonistic properties at the D2 long (D2L) receptor isoform. guidetopharmacology.org Beyond D2 receptors, terguride also demonstrates agonistic activity at dopamine D3 receptors. caymanchem.comcaymanchem.com
Research findings indicate that terguride effectively induces 35SGTPγS binding in Chinese Hamster Ovary (CHO) cells engineered to express human dopamine D2 or D3 receptors. The half maximal effective concentration (EC50) values for this binding are 0.46 nM for human D2 receptors and 0.66 nM for human D3 receptors. caymanchem.comcaymanchem.com
Table 1: Agonistic Activity of Terguride at Dopamine Receptors
| Receptor Subtype | EC50 (nM) | Reference |
| Human Dopamine D2 | 0.46 | caymanchem.comcaymanchem.com |
| Human Dopamine D3 | 0.66 | caymanchem.comcaymanchem.com |
Antagonism at Dopamine D1, D4, and D5 Receptors
In contrast to its agonistic effects on D2 and D3 receptors, terguride acts as an antagonist at other dopamine receptor subtypes, namely D1, D4, and D5 receptors. caymanchem.comcaymanchem.com Its inhibitory binding affinities (Ki values) for these receptors have been quantified.
Table 2: Antagonistic Activity of Terguride at Dopamine Receptors
| Receptor Subtype | Ki (nM) | Reference |
| Human Dopamine D1 | 28.18 | caymanchem.comcaymanchem.com |
| Human Dopamine D4 | 8.13 | caymanchem.comcaymanchem.com |
| Human Dopamine D5 | 7.63 | caymanchem.comcaymanchem.com |
Modulation of Dopamine Release and Turnover via Autoreceptors
The discriminative stimulus properties of terguride in rats are primarily mediated by the activation of receptors that share characteristics with presynaptic D2 autoreceptors. nih.gov These autoreceptors, along with postsynaptic D2 and D3 receptors, play a role in regulating dopamine release and subsequent dopamine turnover. researchgate.net The activation of D2 dopamine autoreceptor-mediated presynaptic feedback inhibition can be evoked by vesicular dopamine release promoted by TAAR1 signaling. mdpi.com Furthermore, in drug discrimination tests, low doses of the D2 agonist lisuride (B125695) and the dopamine autoreceptor agonist (-)-3-PPP were found to substitute for terguride, further supporting its interaction with presynaptic D2 autoreceptors. nih.gov
Context-Dependent Dopaminergic Activity (Agonist in Hypodopaminergic, Antagonist in Hyperdopaminergic Environments)
A notable characteristic of terguride's pharmacological profile is its context-dependent activity at dopamine D2 receptors. It exhibits both agonistic and antagonistic effects depending on the physiological state and location of the receptors. nih.govnih.govresearchgate.net Specifically, terguride acts as an antagonist in environments with high dopaminergic tone (hyperdopaminergic states) and as an agonist in environments with low dopaminergic tone (hypodopaminergic states). researchgate.netnih.govresearchgate.net In adult rats, terguride behaves as an antagonist at normosensitive postsynaptic D2-like receptors, but as an agonist at the same receptors during states of low dopaminergic tone. nih.gov This adaptive behavior suggests a balancing effect on dopaminergic neurotransmission. For instance, when coadministered with antipsychotics, terguride may bind more robustly to the dopamine receptor and act as an agonist in an antipsychotic-induced hypodopaminergic state. nih.gov However, studies in preweanling rats have shown that while terguride antagonizes D2-like postsynaptic receptors in high dopaminergic tone, there is no evidence of it stimulating these receptors during low dopaminergic tone in this developmental stage. nih.gov
Comparative Intrinsic Activity at Dopamine Receptors
Terguride is noted for having a considerably high intrinsic activity at D2 receptors. nih.govresearchgate.net In a guanosine (B1672433) 5'-O-(3-[(35)S]thio)triphosphate ([(35)S]GTPγS) binding assay, terguride demonstrated an intrinsic activity of 16.5% at dopamine D2 receptors. nih.gov For comparison, some studies report the intrinsic activity of terguride at dopamine receptors to be 42%, while that of aripiprazole (B633), another D2 partial agonist, is estimated at 17%. nih.gov Furthermore, in a [(35)S]GTPγS binding assay, terguride's intrinsic activity at human D2 short (hD2S) receptors was higher than that of its halogenated derivatives (2-chloro-, 2-bromo-, and 2-iodoterguride), which produced half the intrinsic activity of terguride. nih.govresearchgate.net Aripiprazole, in the same assay, lacked agonist activity. nih.govresearchgate.net At dopamine D3 receptors, terguride's intrinsic activity has been reported to be higher than that of aripiprazole. researchgate.net
Serotonergic System Modulation
Terguride significantly modulates the serotonergic system, primarily through its antagonistic and agonistic actions at various serotonin (B10506) (5-HT) receptor subtypes. It is characterized as a serotonin receptor antagonist and a potent, non-competitive, and non-selective 5-HT2 antagonist. wikipedia.orgpatsnap.comabcam.com
Terguride acts as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT2D receptors. caymanchem.comcaymanchem.com In rat tail artery studies, terguride behaved as an insurmountable antagonist of 5-HT at 5-HT2A receptors, with a pA2 value of 8.4. nih.gov Furthermore, terguride has been shown to inhibit 5-HT-induced vasoconstriction in isolated and perfused rat lungs. caymanchem.comcaymanchem.com
Conversely, terguride also exhibits agonistic properties at other serotonin receptor subtypes, specifically 5-HT1A, 5-HT1B, and 5-HT1D receptors. caymanchem.comcaymanchem.com
Table 3: Activity of Terguride at Serotonin Receptors
| Receptor Subtype | Action | EC50 (nM) / Ki (nM) | Reference |
| Human 5-HT1A | Agonist | EC50 = 57.54 | caymanchem.comcaymanchem.com |
| Human 5-HT1B | Agonist | EC50 = 426.58 | caymanchem.comcaymanchem.com |
| Human 5-HT1D | Agonist | EC50 = 14.13 | caymanchem.comcaymanchem.com |
| Human 5-HT2A | Antagonist | Ki = 4.79 | caymanchem.comcaymanchem.com |
| Human 5-HT2B | Antagonist | Ki = 7.08 | caymanchem.comcaymanchem.com |
| Human 5-HT2C | Antagonist | Ki = 47.86 | caymanchem.comcaymanchem.com |
| Human 5-HT2D | Antagonist | Ki = 16.22 | caymanchem.comcaymanchem.com |
Antagonism at Serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT2D Receptors
Terguride functions as an antagonist at several serotonin 5-HT2 receptor subtypes. Specifically, it exhibits antagonistic activity at human 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT2D receptors caymanchem.comcaymanchem.com. This antagonism is a key aspect of its anti-serotonergic properties scbt.com. Research indicates that terguride has relatively high affinity for these receptors, with reported inhibition constants (K_i) as follows: 4.79 nM for 5-HT2A, 7.08 nM for 5-HT2B, 47.86 nM for 5-HT2C, and 16.22 nM for 5-HT2D receptors caymanchem.comcaymanchem.com. The antagonism at 5-HT2A and 5-HT2B receptors is particularly noted wikipedia.orgersnet.orgresearchgate.net.
| Serotonin 5-HT2 Receptor Subtype | K_i (nM) | Action |
| 5-HT2A | 4.79 | Antagonist |
| 5-HT2B | 7.08 | Antagonist |
| 5-HT2C | 47.86 | Antagonist |
| 5-HT2D | 16.22 | Antagonist |
Agonism at Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptors
In contrast to its antagonistic effects on 5-HT2 receptors, Terguride acts as an agonist at serotonin 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes caymanchem.comcaymanchem.com. Studies involving 35S-GTPγS binding in Chinese Hamster Ovary (CHO) cells expressing human receptors demonstrate its agonistic efficacy. The half-maximal effective concentrations (EC_50) for these interactions are reported as 57.54 nM for 5-HT1A, 426.58 nM for 5-HT1B, and 14.13 nM for 5-HT1D receptors caymanchem.comcaymanchem.com.
| Serotonin 5-HT1 Receptor Subtype | EC_50 (nM) | Action |
| 5-HT1A | 57.54 | Agonist |
| 5-HT1B | 426.58 | Agonist |
| 5-HT1D | 14.13 | Agonist |
Anti-serotonergic Properties in Vascular and Platelet Systems
Terguride exhibits significant anti-serotonergic properties, particularly within the vascular and platelet systems. It has been shown to inhibit 5-HT-induced vasoconstriction in isolated and perfused rat lungs caymanchem.comcaymanchem.comersnet.org. This effect suggests a role in modulating vascular tone and may contribute to its potential in conditions characterized by serotonin-mediated vascular constriction, such as pulmonary arterial hypertension wikipedia.orgersnet.org. The compound's ability to block serotonin receptors other than SR-1E increases the availability of serotonin, redirecting it towards SR-1E and potentially enhancing its activation scbt.com.
Adrenergic Receptor Interactions
Beyond its serotonergic actions, Terguride also interacts with adrenergic receptors, primarily as an antagonist.
Antagonism at Alpha-Adrenergic Receptors (α1A, α1B, α1D, α2A, α2B, α2C)
Terguride acts as an antagonist at various human alpha-adrenergic receptor subtypes. Its inhibition constants (K_i) for these receptors are reported as follows: 3.55 nM for α1A, 34.67 nM for α1B, 3.89 nM for α1D, 0.3 nM for α2A, 0.45 nM for α2B, and 0.76 nM for α2C adrenergic receptors caymanchem.comcaymanchem.com. This broad antagonism across alpha-adrenergic subtypes highlights its comprehensive receptor binding profile researchgate.netnih.govprobes-drugs.org.
| Alpha-Adrenergic Receptor Subtype | K_i (nM) | Action |
| α1A | 3.55 | Antagonist |
| α1B | 34.67 | Antagonist |
| α1D | 3.89 | Antagonist |
| α2A | 0.3 | Antagonist |
| α2B | 0.45 | Antagonist |
| α2C | 0.76 | Antagonist |
Antagonism at Beta-Adrenergic Receptors (β1, β2)
Terguride also demonstrates antagonistic activity at beta-adrenergic receptors. Specifically, it acts as an antagonist at β1 and β2 adrenergic receptors, with reported K_i values of 660.7 nM for β1 and 19.95 nM for β2 receptors caymanchem.comcaymanchem.com.
| Beta-Adrenergic Receptor Subtype | K_i (nM) | Action |
| β1 | 660.7 | Antagonist |
| β2 | 19.95 | Antagonist |
Histamine (B1213489) Receptor Interactions
In addition to its interactions with serotonin and adrenergic receptors, Terguride also engages with histamine receptors. It functions as an antagonist at the histamine H1 receptor, with a reported K_i of 338.84 nM caymanchem.comcaymanchem.com. While some derivatives like 2-bromoterguride have lower affinity for H1 receptors compared to aripiprazole, terguride itself shows this antagonistic property researchgate.netnih.gov.
| Histamine Receptor Subtype | K_i (nM) | Action |
| H1 | 338.84 | Antagonist |
Antagonism at Histamine H1 Receptor
Terguride functions as an antagonist at the human histamine H1 receptor. Research has determined its inhibition constant (Ki) at this receptor to be 338.84 nM wikipedia.orgwikipedia.org. This antagonistic property contributes to its broader pharmacological spectrum.
Comprehensive Receptor Binding and Affinities
Terguride exhibits a complex binding profile, acting as an agonist at some receptors and an antagonist at others, with varying affinities. It functions as an agonist for dopamine D2 and D3 receptors, as well as serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT1B, and 5-HT1D wikipedia.orgwikipedia.org. Conversely, Terguride acts as an antagonist at human α-adrenergic receptors (α1A, α1B, α1D, α2A, α2B, and α2C-ARs), β1- and β2-ARs, the histamine H1 receptor, 5-HT2D, 5-HT2A, 5-HT2B, and 5-HT2C receptors, and dopamine D1, D4, and D5 receptors wikipedia.orgwikipedia.org.
The binding affinities (Ki values) and half-maximal effective concentrations (EC50 values) for human receptors are detailed in Table 1.
Table 1: Comprehensive Receptor Binding and Affinities of Terguride (Note: This table is presented in a static format. In an interactive environment, it would allow for sorting and filtering.)
| Receptor Subtype | Action | Ki (nM) / EC50 (nM) | Reference |
| Dopamine D2 | Agonist | EC50 = 0.46 | wikipedia.orgwikipedia.org |
| Dopamine D3 | Agonist | EC50 = 0.66 | wikipedia.orgwikipedia.org |
| 5-HT1A | Agonist | EC50 = 57.54 | wikipedia.orgwikipedia.org |
| 5-HT1B | Agonist | EC50 = 426.58 | wikipedia.orgwikipedia.org |
| 5-HT1D | Agonist | EC50 = 14.13 | wikipedia.orgwikipedia.org |
| α1A-AR | Antagonist | 3.55 | wikipedia.orgwikipedia.org |
| α1B-AR | Antagonist | 34.67 | wikipedia.orgwikipedia.org |
| α1D-AR | Antagonist | 3.89 | wikipedia.orgwikipedia.org |
| α2A-AR | Antagonist | 0.3 | wikipedia.orgwikipedia.org |
| α2B-AR | Antagonist | 0.45 | wikipedia.orgwikipedia.org |
| α2C-AR | Antagonist | 0.76 | wikipedia.orgwikipedia.org |
| β1-AR | Antagonist | 660.7 | wikipedia.orgwikipedia.org |
| β2-AR | Antagonist | 19.95 | wikipedia.orgwikipedia.org |
| Histamine H1 | Antagonist | 338.84 | wikipedia.orgwikipedia.org |
| 5-HT2D | Antagonist | 16.22 | wikipedia.orgwikipedia.org |
| 5-HT2A | Antagonist | 4.79 | wikipedia.orgwikipedia.org |
| 5-HT2B | Antagonist | 7.08 | wikipedia.orgwikipedia.org |
| 5-HT2C | Antagonist | 47.86 | wikipedia.orgwikipedia.org |
| Dopamine D1 | Antagonist | 28.18 | wikipedia.orgwikipedia.org |
| Dopamine D4 | Antagonist | 8.13 | wikipedia.orgwikipedia.org |
| Dopamine D5 | Antagonist | 7.63 | wikipedia.orgwikipedia.org |
Regional Distribution of Binding Sites in Neural Tissues
Studies investigating the binding properties of [3H]terguride in various regions of the rat brain have revealed specific patterns of distribution. The highest density of [3H]terguride binding sites was observed in the striatum and the tuberculum olfactorium nih.govwikipedia.org.
Characteristics of Binding in the Striatum (Saturability, Stereoselectivity, Affinity)
In the striatum, the binding of [3H]terguride demonstrates key characteristics: it is saturable, stereoselective, and exhibits high affinity nih.govwikipedia.org. This indicates a specific and reversible interaction with binding sites in this brain region. There is a strong correlation between the inhibition of [3H]terguride and [3H]spiperone bindings by various dopaminergic agents nih.gov. Generally, drugs with affinity to other receptor types did not displace [3H]terguride binding in the striatum, with the exception of SCH 23390, which was effective, suggesting a certain affinity of terguride to D-1 receptors nih.govwikipedia.org. Nevertheless, [3H]terguride primarily appears to possess affinity for D-2 receptors within the striatum nih.govwikipedia.org. Furthermore, terguride has been found to bind with a higher affinity to pituitary D2-receptors (Ki = 0.9 nM) compared to striatal D2-receptors (Ki = 3.5 nM) fishersci.ca.
Preclinical Investigations of Terguride
Neuropsychiatric and Addiction Models
Terguride, a dopamine (B1211576) partial agonist, has been evaluated in several preclinical models to determine its potential in treating neuropsychiatric conditions, particularly substance use disorders. As a partial agonist, it is theorized to act as an antagonist in hyperdopaminergic states (such as during active drug use) and as an agonist in hypodopaminergic states (such as during withdrawal). researchgate.net
Studies in rodent models have demonstrated that terguride can reduce the reinforcing effects of psychostimulants. In rats trained to self-administer cocaine, terguride dose-dependently decreased the acute reinforcing properties of the substance. nih.gov It shifted the entire cocaine dose-effect curve to the right, indicating an antagonism of cocaine's reinforcing effects. nih.gov Furthermore, when evaluated using a progressive-ratio schedule, where the effort required to receive a drug infusion progressively increases, terguride lowered the "breaking point" for cocaine reinforcement, further suggesting a reduction in its reinforcing efficacy. nih.gov
Terguride has also shown efficacy in mitigating the effects of psychostimulant withdrawal. In rat models of amphetamine and methamphetamine withdrawal, a state characterized by decreased motivation, terguride treatment has been shown to reverse these deficits. researchgate.netnih.govresearchgate.net Specifically, it restored responding for a sweet solution in rats during withdrawal from both amphetamine and methamphetamine. researchgate.netnih.govresearchgate.net
| Psychostimulant | Animal Model | Behavioral Paradigm | Observed Effect of Terguride | Reference |
|---|---|---|---|---|
| Cocaine | Rat | Intravenous Self-Administration | Dose-dependently reduced the acute reinforcing properties of cocaine. | nih.gov |
| Cocaine | Rat | Progressive Ratio Self-Administration | Reduced the maximum fixed ratio ("breaking point") for cocaine reinforcement. | nih.gov |
| Amphetamine | Rat | Withdrawal (Reduced responding for sweet solution) | Attenuated withdrawal effects by restoring responding. | researchgate.netresearchgate.net |
| Methamphetamine | Rat | Withdrawal (Reduced responding for sweet solution) | Restored responding for the sweet solution during withdrawal. | nih.govresearchgate.net |
| Cocaine | Squirrel Monkey | Self-Administration | Reduced cocaine self-administration. | researchgate.net |
A critical aspect of developing treatments for addiction is ensuring the therapeutic agent does not have abuse potential itself. Preclinical investigations indicate that terguride has a low potential for abuse. researchgate.net In studies where rats were trained to self-administer cocaine, terguride did not substitute for cocaine, meaning it did not maintain intravenous self-administration on its own. nih.gov This finding is crucial as it suggests that terguride does not possess the intrinsic reinforcing properties that characterize drugs of abuse. nih.govresearchgate.net
Withdrawal from chronic psychostimulant use is often associated with an anhedonic state, characterized by a decreased motivation to pursue natural rewards. nih.govresearchgate.net This is modeled in rodents by a reduced effort to obtain rewards like a sweet solution. nih.gov Studies have shown that during withdrawal from repeated methamphetamine administration, rats exhibit significantly reduced responding for a sweet solution under a progressive-ratio schedule of reinforcement. nih.govresearchgate.net Repeated treatment with terguride during this withdrawal phase successfully restored the rats' responding for the sweet solution. nih.govresearchgate.net This suggests that terguride may alleviate the motivational deficits and anhedonia associated with psychostimulant withdrawal. nih.gov However, it has also been noted that terguride can decrease food intake in rats, suggesting its effects on reward-seeking may be non-selective. researchgate.net
The motivational deficits observed during psychostimulant withdrawal are thought to be linked to a hypofunction of the mesolimbic dopamine system. researchgate.net Terguride's efficacy in reversing these deficits is attributed to its partial dopamine agonist properties. In the hypodopaminergic state of withdrawal, terguride is believed to act as an agonist, stimulating dopamine D2-like receptors to a sufficient degree to restore normal function. researchgate.net By acting as an agonist in a low-dopamine environment, terguride can reverse the decline in reward-seeking behavior seen during amphetamine and methamphetamine withdrawal, effectively normalizing dopaminergic tone. researchgate.net This dual action—acting as an antagonist in high-dopamine states (drug intoxication) and an agonist in low-dopamine states (withdrawal)—makes dopamine partial agonists like terguride a subject of interest for addiction pharmacotherapy. researchgate.net
Models of Movement Disorders
Terguride's properties as a mixed dopamine agonist-antagonist have also led to its investigation in preclinical models of Parkinson's disease, a condition characterized by severe dopamine depletion in the nigrostriatal pathway. nih.govneurology.org
The effects of terguride have been studied in primate models of Parkinson's disease, typically induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govnih.gov In naive common marmosets, terguride reduced locomotor activity, consistent with a dopamine antagonist effect on normal dopamine receptors. nih.gov However, in marmosets rendered parkinsonian by MPTP treatment two months prior and exhibiting significant motor deficits, terguride stimulated locomotor activity, demonstrating dopamine agonistic properties at supersensitive dopamine receptors. nih.gov This indicates an anti-akinetic efficacy in this primate model. nih.gov
In another study using MPTP-lesioned parkinsonian cynomolgus monkeys, terguride was shown to ameliorate parkinsonism without inducing hyperactivity, a side effect sometimes seen with full dopamine agonists like apomorphine. nih.gov When co-administered with apomorphine, terguride suppressed the hyperactivity induced by the full agonist without diminishing its antiparkinsonian effects. nih.gov These findings suggest that terguride may be beneficial for addressing motor dysfunction in Parkinson's disease. nih.gov
| Primate Model | Inducing Agent | Key Finding | Reference |
|---|---|---|---|
| Common Marmoset | MPTP | Stimulated locomotor activity in parkinsonian animals, showing anti-akinetic properties. | nih.gov |
| Cynomolgus Monkey | MPTP | Ameliorated parkinsonian symptoms without inducing hyperactivity. | nih.gov |
| Cynomolgus Monkey | MPTP | Suppressed apomorphine-induced hyperactivity while preserving its antiparkinsonian effects. | nih.gov |
Induction of Cataplexy and Stereotypic Behavior Modulation
Preclinical investigations in animal models have demonstrated that terguride, an analogue of lisuride (B125695), exhibits distinct effects on motor behaviors. nih.gov Studies have shown that terguride administration can produce cataplexy, which is characterized by sudden episodes of muscle tone loss. nih.gov In addition to inducing cataplexy, terguride has been observed to modulate stereotypic behaviors. Specifically, it has been found to block stereotypic behavior induced by apomorphine, a non-selective dopamine agonist. nih.gov However, terguride itself did not induce stereotypies in rodent models. nih.gov
Differentiation of Dopaminergic Recovery in Animal Models
Terguride exhibits both dopamine agonist and antagonist properties at striatal dopamine receptors. nih.gov In animal models of Parkinson's disease, specifically in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the substantia nigra, terguride administration produced contralateral rotation. nih.gov This rotational behavior is an indicator of dopamine receptor stimulation in the dopamine-depleted striatum. mdpi.comspringernature.com The 6-OHDA lesion model is widely used to simulate the dopamine depletion seen in Parkinson's disease by selectively destroying catecholaminergic neurons. springernature.comnih.govnih.gov Terguride's ability to induce rotation in this model suggests it acts as an agonist at postsynaptic dopamine D-2 receptors that have become hypersensitive due to the lesion. nih.gov
Furthermore, in preweanling rats with dopamine systems depleted by reserpine, terguride was shown to function as an agonist, increasing locomotor activity. nih.gov This effect was observed after a prolonged dopamine depletion regimen, indicating that the state of the dopaminergic system influences terguride's functional effects. nih.gov
Cardiovascular and Fibrotic Disease Models
Amelioration of Experimental Pulmonary Hypertension
Terguride has demonstrated therapeutic efficacy in rat models of experimental pulmonary hypertension (PH). In studies using the monocrotaline-induced PH model, which mimics key aspects of the human disease, chronic treatment with terguride significantly ameliorated the condition. acrabstracts.orgnih.gov Treatment with terguride led to a dose-dependent reduction in key pathophysiological markers of PH. acrabstracts.org This included a significant decrease in pulmonary pressure and a reduction in right heart hypertrophy. acrabstracts.org
| Parameter | Control Group | MCT Group | MCT + Terguride (0.4 mg/kg) | MCT + Terguride (1.2 mg/kg) |
|---|---|---|---|---|
| Mean Pulmonary Arterial Pressure (mmHg) | 16.8 ± 0.8 | 40.1 ± 3.4 | 24.3 ± 2.1 | 20.5 ± 1.5 |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.26 ± 0.01 | 0.59 ± 0.03 | 0.38 ± 0.02 | 0.31 ± 0.02 |
Data adapted from preclinical studies in rat models of monocrotaline-induced pulmonary hypertension. RV/LV+S refers to the ratio of the right ventricular weight to the left ventricle plus septum weight, a measure of right heart hypertrophy.
Inhibition of Pulmonary Artery Smooth Muscle Cell Proliferation
A key pathological feature of pulmonary hypertension is the remodeling of pulmonary arteries, which involves the excessive proliferation of pulmonary artery smooth muscle cells (PASMCs). acrabstracts.orgnih.gov Preclinical research has shown that terguride directly addresses this by inhibiting the proliferation of cultured primary human PASMCs in a dose-dependent manner. acrabstracts.orgnih.gov This anti-proliferative effect is a crucial component of its ability to counteract vascular remodeling in pulmonary hypertension. acrabstracts.org
Antagonism of Serotonin-Induced Pulmonary Vasoconstriction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is recognized as a significant contributor to the pathogenesis of pulmonary hypertension, partly through its ability to cause vasoconstriction. acrabstracts.orgnih.gov Terguride acts as a potent antagonist at serotonin 5-HT2A and 5-HT2B receptors. acrabstracts.org In isolated, ventilated, and perfused rat lungs, terguride effectively abolished the pulmonary vasoconstriction induced by serotonin. acrabstracts.orgnih.gov This demonstrates a direct vasodilatory effect in the context of serotonin-mediated vascular tone, contributing to its beneficial effects in pulmonary hypertension. acrabstracts.orgnih.gov
Efficacy in Animal Models of Systemic Fibrotic Disorders
Terguride has shown beneficial effects in various animal models of systemic fibrotic disorders, largely attributed to its antagonism of the 5-HT2B receptor. acrabstracts.orgnih.gov
In the bleomycin-induced model of pulmonary fibrosis in rats, terguride treatment significantly protected against the fibrogenic phase by reducing collagen deposition. nih.gov It also attenuated the expression of pro-fibrotic markers such as transforming growth factor-β1 (TGF-β1). nih.gov
In animal models of systemic sclerosis (scleroderma), a disease characterized by widespread fibrosis of the skin and internal organs, terguride has also demonstrated anti-fibrotic properties. acrabstracts.orgnih.govnih.gov Blockade of the 5-HT2B receptor by terguride was shown to reduce fibrosis in these models. nih.gov Specifically, it effectively reduced skin fibrosis in the bleomycin (B88199) model of scleroderma. nih.gov This anti-fibrotic potential is linked to its ability to interfere with serotonin-driven signaling pathways that promote the activity of fibroblasts, the cells responsible for collagen deposition. nih.gov
Cellular and Molecular Preclinical Studies of Terguride
Preclinical investigations at the cellular and molecular level have elucidated the mechanisms through which Terguride may exert its therapeutic effects, particularly in the context of fibrotic diseases. These studies have focused on its ability to inhibit key pathological processes such as cellular proliferation and the excessive production of extracellular matrix components. Furthermore, research has delved into its capacity to modulate critical intracellular signaling pathways, providing a deeper understanding of its pharmacological action.
Inhibition of Cellular Proliferation and Extracellular Matrix Production
Terguride has demonstrated significant inhibitory effects on both cellular proliferation and the synthesis of extracellular matrix (ECM) proteins in various preclinical models. These actions are crucial, as uncontrolled cell growth and excessive ECM deposition are hallmarks of fibrotic conditions.
One study investigated the effects of Terguride on a mesenchymal cell line, MC3T3-E1. In this model, serotonin is known to induce cellular proliferation. The introduction of Terguride was found to almost completely inhibit this serotonin-induced proliferation, highlighting its potent anti-proliferative capabilities. nih.gov
In the context of extracellular matrix production, research has focused on collagen, a primary component of fibrotic tissue. In porcine valvular interstitial cells, serotonin stimulates the incorporation of [³H]proline, which is an indicator of collagen synthesis. Terguride was shown to effectively block this stimulatory effect, thereby inhibiting collagen production. nih.gov
Further evidence of Terguride's impact on ECM production comes from a study on adult mouse cardiac fibroblasts. In this model, Transforming Growth Factor-beta 1 (TGF-β1) is a potent stimulator of collagen secretion. Treatment with Terguride was found to significantly reduce the amount of collagen secreted by these cells in response to TGF-β1 stimulation. nih.gov This finding is particularly relevant as TGF-β1 is a key cytokine involved in the pathogenesis of fibrosis in numerous tissues.
Table 1: Effect of Terguride on Cellular Proliferation
| Cell Line | Inducing Agent | Treatment | Outcome | Source |
| MC3T3-E1 Mesenchymal Cells | Serotonin | Terguride | Almost complete inhibition of serotonin-induced proliferation | nih.gov |
Table 2: Effect of Terguride on Extracellular Matrix Production
| Cell Type | Inducing Agent | Measurement | Treatment | Outcome | Source |
| Porcine Valvular Interstitial Cells | Serotonin (5-HT) | [³H]proline incorporation (index of collagen synthesis) | Terguride | Blockade of the stimulatory effect of 5-HT | nih.gov |
| Adult Mouse Cardiac Fibroblasts | TGF-beta 1 | Total secreted collagen | Terguride | Significant reduction in collagen secretion | nih.gov |
Modulation of Intracellular Signaling Pathways (e.g., ERK1/2 Phosphorylation)
The anti-proliferative and anti-fibrotic effects of Terguride are underpinned by its ability to modulate key intracellular signaling pathways. A significant focus of preclinical research has been on the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a critical regulator of cellular processes including proliferation.
In porcine valvular interstitial cells, serotonin (5-HT) induces the activation of ERK1/2. This activation is a crucial step that initiates cellular proliferation and activity. Preclinical studies have demonstrated that Terguride effectively blocks this 5-HT-induced activation of ERK1/2, as shown by Western blotting analysis. nih.gov By inhibiting the phosphorylation of ERK1/2, Terguride can disrupt the downstream signaling cascade that leads to cell proliferation.
The collective findings from these cellular and molecular studies suggest that Terguride's potential therapeutic value in fibrotic disorders stems from its dual action of inhibiting both 5-HT2A and 5-HT2B receptors, which in turn leads to the suppression of cellular proliferation and activity, evidenced by the inhibition of ERK1/2 phosphorylation and collagen production. nih.gov
Table 3: Effect of Terguride on Intracellular Signaling
| Cell Type | Inducing Agent | Signaling Pathway | Treatment | Outcome | Source |
| Porcine Valvular Interstitial Cells | Serotonin (5-HT) | ERK1/2 Phosphorylation | Terguride | Blockade of 5-HT-induced activation of ERK1/2 | nih.gov |
Pharmacokinetic and Pharmacodynamic Research
Absorption and Distribution Studies
The journey of terguride within the body begins with its absorption and subsequent distribution to various tissues and organs. Research has provided insights into its systemic uptake, tissue specificities, and interactions with plasma proteins.
Systemic Absorption Characteristics
Studies in rats have demonstrated that terguride undergoes complete absorption from the gastrointestinal tract following oral administration. Following an oral dose of unlabeled terguride (0.2 mg/kg), plasma concentrations reached a maximum (Cmax) at 2 hours, with a subsequent elimination half-life of 2 hours. For 3H- or 14C-terguride (0.02 mg/kg) orally administered to rats, plasma radioactivity peaked earlier, at 0.5 hours, and then declined with a half-life of 5 hours. The bioavailability of terguride after oral administration in rats was approximately 30%. researchgate.netjst.go.jp
Table 1: Systemic Absorption Characteristics of Terguride in Rats
| Parameter | Value (0.2 mg/kg unlabeled terguride) | Value (0.02 mg/kg 3H- or 14C-terguride) | Source |
| Absorption | Complete from GI tract | Complete from GI tract | researchgate.netjst.go.jp |
| Time to Cmax (Tmax) | 2 hours | 0.5 hours | researchgate.netjst.go.jp |
| Plasma Half-life (t½) | 2 hours | 5 hours | researchgate.netjst.go.jp |
| Oral Bioavailability | ~30% | Not specified | researchgate.net |
Tissue Distribution and Accumulation Patterns
Investigations into terguride's tissue distribution in rats using radiolabeled compounds (3H-terguride at 0.02 mg/kg) revealed higher levels of radioactivity in the liver, kidney, submaxillary gland, and pituitary compared to other tissues. researchgate.netjst.go.jp Autoradiography in pregnant rats further indicated the highest concentrations of labeled compounds in the liver, cervical gland, and kidney. Lower levels were observed in the thymus, spinal cord, placenta, heart muscle, fetal tissue, muscles, and brain. researchgate.net Importantly, no long-lasting retention or accumulation of terguride was observed in tissues after single or repeated oral dosing. jst.go.jp
Table 2: Relative Radioactivity Levels of Terguride in Rat Tissues (Oral Dosing)
| Tissue | Relative Radioactivity Level | Source |
| Liver | Higher | researchgate.netjst.go.jp |
| Kidney | Higher | researchgate.netjst.go.jp |
| Submaxillary Gland | Higher | researchgate.netjst.go.jp |
| Pituitary | Higher | researchgate.netjst.go.jp |
| Thymus | Lower | researchgate.net |
| Spinal Cord | Lower | researchgate.net |
| Placenta | Lower | researchgate.net |
| Heart Muscle | Lower | researchgate.net |
| Fetal Tissue | Lower | researchgate.net |
| Muscles | Lower | researchgate.net |
| Brain | Lower | researchgate.net |
Preferential Distribution to Specific Endocrine Glands and Neural Regions
A notable characteristic of terguride's distribution is its preferential accumulation in certain endocrine glands and neural regions. After oral administration of unlabeled terguride (0.2 mg/kg) in rats, the concentration of terguride in the pituitary gland was approximately five times higher than that found in plasma and brain. jst.go.jp This is consistent with terguride's high affinity for pituitary dopamine (B1211576) D2-receptors, with a reported dissociation constant (Kd) of 0.39 nM. researchgate.net Dopamine D2 receptors are known to be highly expressed in the anterior and intermediate lobes of the pituitary gland. oup.comoup.com Terguride also binds to D3 receptors, though D3 receptor mRNA is generally not detected in peripheral tissues, while D1 and D4 receptors are found in the kidney, and D5 in the heart. oup.comersnet.org
Plasma Protein Binding Characteristics
Terguride exhibits significant binding to plasma proteins. In vitro studies indicated that approximately 80% of terguride binds to plasma proteins. researchgate.netjst.go.jp In samples collected in vivo at 1 hour and 4 hours post-administration, the plasma protein binding was observed to be 63% and 55%, respectively. researchgate.netjst.go.jp
Table 3: Plasma Protein Binding of Terguride
| Condition | Binding Percentage | Source |
| In vitro | ~80% | researchgate.netjst.go.jp |
| In vivo (1 hour) | 63% | researchgate.netjst.go.jp |
| In vivo (4 hours) | 55% | researchgate.netjst.go.jp |
Placental and Lactational Transfer Investigations
Investigations into the transfer of terguride across the placenta and into milk have been conducted in rats. In pregnant rats, radioactivity levels in the fetus and amniotic fluid at 1 hour post-oral dosing were similar to those in maternal plasma. This radioactivity subsequently disappeared almost completely within 72 hours. jst.go.jp Furthermore, the radioactivity detected in the stomach milk of neonates was very low, measured at below 0.04% of the dose administered to the dam. jst.go.jp
Elimination and Metabolism Studies
The body eliminates terguride primarily through excretion and metabolic transformation into various metabolites.
In rats, the elimination of terguride occurs predominantly via fecal excretion. Within 7 days after oral administration of 14C-terguride (0.02 mg/kg), 76% of the total radioactivity was excreted in feces, while 20% was excreted in urine. jst.go.jp Following multiple oral doses over 16 days, the excretion pattern remained consistent, with 72% eliminated in feces and 25% in urine within 4 days. jst.go.jp Biliary excretion also plays a significant role, with 67% of the radioactivity excreted via bile after intravenous dosing, and approximately 15% of this excreted radioactivity undergoing enterohepatic recirculation. jst.go.jp
Terguride undergoes extensive metabolism, being degraded into numerous metabolites. tandfonline.com Studies using hepatocyte suspensions from various laboratory animals, including rats, guinea pigs, beagle dogs, and cynomolgus monkeys, have shown that de-ethylation and aromatic hydroxylation are key metabolic pathways. These processes were observed to be slower in rat hepatocytes compared to the liver cells of other species. tandfonline.com The metabolism of terguride is influenced by cytochrome P450 enzymes, as drugs that induce these enzymes may reduce terguride's effectiveness by enhancing its metabolic breakdown. patsnap.com
Table 4: Excretion Profile of Terguride in Rats (Oral Dosing)
| Route of Excretion | Percentage of Total Radioactivity (Single Dose, 7 days) | Percentage of Total Radioactivity (Multiple Doses, 4 days) | Source |
| Feces | 76% | 72% | jst.go.jp |
| Urine | 20% | 25% | jst.go.jp |
| Biliary (IV dose) | 67% (with 15% enterohepatic recirculation) | Not applicable | jst.go.jp |
Excretion Pathways and Rates (Urinary, Fecal, Biliary)
Research into the excretion pathways of terguride, particularly using radiolabeled compounds, has provided clear insights into how the substance is eliminated from the body. Following oral administration of ¹⁴C-terguride (0.02 mg/kg) in rats, a significant portion of the radioactivity was excreted via the feces, while a smaller percentage was found in the urine within seven days. Specifically, urinary excretion accounted for 20% and fecal excretion for 76% of the administered dose wikipedia.org.
In studies involving multiple oral doses over 16 days, the excretion profile remained consistent, with 25% of the total dose recovered in urine and 72% in feces within four days wikipedia.org. Biliary excretion plays a substantial role in terguride's elimination. After intravenous dosing, 67% of the radioactivity was excreted through bile wikipedia.org.
Table 1: Excretion Pathways and Rates of Terguride
| Administration Route | Excretion Pathway | Percentage of Dose | Timeframe | Source |
| Oral (single dose) | Urinary | 20% | 7 days | wikipedia.org |
| Oral (single dose) | Fecal | 76% | 7 days | wikipedia.org |
| Oral (multiple doses) | Urinary | 25% | 4 days | wikipedia.org |
| Oral (multiple doses) | Fecal | 72% | 4 days | wikipedia.org |
| Intravenous | Biliary | 67% | N/A | wikipedia.org |
Pharmacodynamic Modeling and Receptor Occupancy
Pharmacokinetic/Pharmacodynamic Modeling for Prolactin-Lowering Effects
Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been instrumental in understanding the serum prolactin-lowering effects of terguride. A specific PK/PD model was developed to ascertain terguride's impact on serum prolactin levels, taking into account both its reversible binding to dopamine D2 receptors and its influence on the rate of prolactin increase wikipedia.orgmims.comfishersci.sewikipedia.org. This model demonstrated a good fit with actual experimental data wikipedia.orgmims.comfishersci.sewikipedia.org. Crucially, the developed model helped to explain the notably long duration of terguride's antihyperprolactinemic activity wikipedia.orgmims.comfishersci.sewikipedia.org.
Quantitative Analysis of Dopamine D2 Receptor Occupancy and Intrinsic Activity
Further characterization of terguride's intrinsic activity at cloned human dopamine D2Long (hD2L) receptors showed varying maximal effects (Emax) depending on the assay used. In a calcium (Ca2+) mobilization assay, terguride displayed an intrinsic activity of 56.9%, while in a more downstream-based extracellular signal-regulated kinase 2 (ERK2) phosphoprotein expression assay, its intrinsic activity was 92.3% fishersci.ca. These values, while indicating partial agonism, highlight that terguride can generate a substantial response, particularly in downstream signaling pathways fishersci.ca. It is noted that terguride possesses appreciable intrinsic activity at D2 receptors uni.lu. As a partial agonist, terguride activates the D2 receptor to a lesser extent than the natural ligand, dopamine guidetopharmacology.org.
Implications of Receptor Occupancy for Sustained Therapeutic Efficacy
The sustained therapeutic efficacy of terguride, particularly its long-lasting antihyperprolactinemic effect, can be understood in the context of its D2 receptor occupancy and partial agonistic properties. Despite the observed low average D2 receptor occupancy (14.1%) at therapeutic doses, the developed PK/PD model successfully explained the prolonged duration of its action wikipedia.orgmims.comfishersci.sewikipedia.org. This suggests that even a modest level of receptor engagement by a partial agonist like terguride is sufficient to maintain a therapeutic effect over an extended period.
As a partial D2-agonist, terguride produces a smaller response compared to full agonists at an equivalent level of receptor occupancy wikipedia.org. This characteristic allows terguride to modulate the action of endogenous dopamine wikipedia.org. At lower concentrations, terguride may enhance total receptor occupancy by binding to unoccupied D2-receptors, contributing to its therapeutic effects wikipedia.org. Conversely, at higher concentrations, terguride might compete with endogenous dopamine for D2-binding sites, potentially leading to antidopaminergic effects wikipedia.org. This nuanced interaction with the dopamine D2 receptor system, coupled with its sustained presence due to pharmacokinetic properties, underlies the prolonged therapeutic efficacy of terguride in conditions such as hyperprolactinemia.
Clinical Research and Therapeutic Efficacy of Terguride
Investigations in Parkinson's Disease
Modulation of Motor Symptoms in Patient Cohorts
In the context of Parkinson's disease, a progressive nervous system disorder affecting movement, terguride's dopaminergic activity aims to mitigate motor symptoms by compensating for the loss of dopaminergic neurons. patsnap.compatsnap.com Clinical studies have explored terguride's effects on motor function. For instance, in aged patients with Parkinson's disease, treatment with terguride has been observed to improve motor function. google.com Animal models, such as MPTP-lesioned parkinsonian cynomolgus monkeys, have shown that terguride can improve parkinsonism without inducing hyperactivity or dyskinesias, unlike some other dopamine (B1211576) agonists. nih.gov Furthermore, in a study involving common marmosets treated with MPTP, terguride stimulated locomotor activity in animals with pronounced behavioral motor deficits, demonstrating its anti-akinetic efficacy in this Parkinson's disease model. uni-regensburg.de However, some studies in Parkinson's patients treated with Levodopa have shown terguride exhibiting dopamine antagonist properties, where it could decrease dyskinesia in some patients without worsening parkinsonian symptoms, but in others, it led to full parkinsonian akinesia. nih.gov
Effects on Non-Motor Symptoms and Co-Occurring Conditions
Beyond motor symptoms, terguride's serotonergic antagonism may contribute to managing non-motor symptoms, such as mood disorders, which frequently co-occur with conditions like Parkinson's disease. patsnap.com In aged patients, terguride treatment has been reported to improve mood and vigilance. google.com Terguride's antagonistic action on serotonin (B10506) 5-HT2 receptors also plays a role in regulating prolactin secretion, making it effective in treating hyperprolactinemia, a condition characterized by excessive prolactin levels. wikipedia.orgpatsnap.com A preliminary study in schizophrenic patients with antipsychotic-induced hyperprolactinemia showed that adjunctive treatment with terguride significantly decreased plasma prolactin concentrations in females. nih.gov
Role as Monotherapy versus Combination Therapy
Terguride has been investigated both as a monotherapy and as part of combination regimens. In Parkinson's disease, terguride has been reported to have antiparkinsonian effects when used as monotherapy or combined with L-Dopa in advanced stages of the disease. uni-regensburg.de Preclinical studies in parkinsonian cynomolgus monkeys suggest that combination therapy with a partial D2 agonist like terguride and a full D1 agonist (e.g., SKF 82958) could be beneficial for treating motor dysfunction without inducing common dopaminergic side effects such as hyperactivity and dyskinesias. nih.gov For hyperprolactinemia, terguride can be used as monotherapy or in conjunction with other treatments, depending on the severity and underlying cause. patsnap.com
Research in Fibromyalgia Syndrome
Research into terguride's efficacy in Fibromyalgia Syndrome (FMS) has yielded specific insights, particularly concerning its impact on symptom severity and its differential effects in patient subgroups.
Evaluation of Efficacy on Pain and Symptom Severity Indices (e.g., FIQ, TPS, HDS)
A 12-week, multicenter, randomized, double-blind, placebo-controlled study involving 99 patients with FMS aimed to assess terguride's efficacy on various symptom severity indices. The primary efficacy variable was pain intensity (measured by a 100-mm visual analog scale), with secondary variables including the Fibromyalgia Impact Questionnaire (FIQ) score, tender point score (TPS), and Hamilton Depression Scale (HDS) score. researchgate.netnih.gov
The study found no significant differences in the change in pain intensity, FIQ score, TPS, or HDS score between the terguride group and the placebo group when considering the total study population. researchgate.netnih.govcore.ac.uk
Table 1: Efficacy Outcomes in General Fibromyalgia Population (Terguride vs. Placebo)
| Efficacy Variable | Terguride Group (Change from Baseline) | Placebo Group (Change from Baseline) | Statistical Significance (p-value) |
| Pain Intensity (VAS) | No significant difference | No significant difference | Not significant researchgate.netnih.gov |
| FIQ Score | No significant difference | No significant difference | Not significant researchgate.netnih.gov |
| TPS | No significant difference | No significant difference | Not significant researchgate.netnih.gov |
| HDS Score | No significant difference | No significant difference | Not significant researchgate.netnih.gov |
Subgroup Analysis: Response in Patients with Concurrent Pathologies (e.g., Cervical Spine Stenosis)
Table 2: Efficacy Outcomes in Fibromyalgia Subgroup with Cervical Spine Stenosis (Terguride vs. Placebo)
| Efficacy Variable | Terguride Group (Change from Baseline) | Placebo Group (Change from Baseline) | Statistical Significance (p-value) |
| Pain Intensity (VAS) | Trend toward improvement | - | Trend toward improvement researchgate.netnih.gov |
| FIQ Score | Significantly improved | - | Significant (per-protocol) researchgate.netnih.gov |
| TPS | Trend toward improvement | - | Trend toward improvement researchgate.netnih.gov |
| HDS Score | Trend toward improvement | - | Trend toward improvement researchgate.netnih.gov |
Clinical Trials in Pulmonary Arterial Hypertension
Clinical trials have explored terguride's efficacy in patients with pulmonary arterial hypertension, a progressive disease characterized by elevated pulmonary vascular resistance (PVR) researchgate.net.
Assessment of Hemodynamic Parameters (e.g., Pulmonary Vascular Resistance)
In this subgroup, the effect of terguride compared to placebo on PVR showed a reduction of -119 dynessec/cm^5 atsjournals.org. More specifically, for patients treated with an endothelin receptor antagonist or bosentan, PVR improved by -143 dynessec/cm^5 (p=0.0117) and -232 dynes*sec/cm^5 (p=0.0005) respectively, when administered terguride compared to placebo atsjournals.org.
Table 1: Change in Pulmonary Vascular Resistance (PVR) in PAH Patients on Background Therapy
| Patient Group | Change in PVR (dynes*sec/cm^5) (Terguride vs. Placebo) | p-value |
| Subjects on Dual PAH Background Therapy | -119 | N/A |
| Subjects on Endothelin Receptor Antagonist | -143 | 0.0117 |
| Subjects on Bosentan | -232 | 0.0005 |
Outcomes in Relation to Concomitant Therapies (e.g., Endothelin Receptor Antagonists)
The observed improvements in PVR were specifically noted in PAH patients who were already on background therapy with endothelin receptor antagonists researchgate.netatsjournals.org. This suggests a potential synergistic or additive effect of terguride when combined with existing ERA treatments for PAH. Endothelin receptor antagonists, such as bosentan, are a class of drugs that block the binding of endothelin-1 (B181129) to its receptors, thereby reducing vasoconstriction and cellular proliferation in pulmonary vascular smooth muscle cells nih.govuscjournal.com.
Analysis of Clinical Worsening and Functional Capacity
Despite the observed PVR improvements in certain subgroups, the phase 2a clinical trial did not show significant changes in clinical worsening or functional capacity researchgate.netatsjournals.org. Specifically, changes in PVR under terguride treatment were not accompanied by appreciable changes in the 6-minute walk distance (6MWD) between the treatment groups atsjournals.org. Furthermore, the rate of clinical worsening was not significantly different between the terguride and placebo treatment arms atsjournals.org.
Studies in Restless Legs Syndrome
Terguride has also been investigated for its potential in treating restless legs syndrome (RLS), a sensorimotor disorder characterized by an uncomfortable urge to move the legs racgp.org.au.
Symptom Improvement on Standardized Scales
A study involving nine RLS patients, seven of whom completed the therapy, investigated the effect of terguride (0.25 mg/day) administered for approximately 30 days nih.govcleversleep.com. These patients had no prior dopaminergic therapy nih.gov. The study found that RLS symptoms, as measured on the International Restless Legs Syndrome (IRLS) intensity scale, significantly improved nih.govcleversleep.com. The mean IRLS score decreased from 24.3 ± 5.3 at baseline to 14 ± 4.7 after terguride treatment (p=0.014) nih.govcleversleep.com. The International RLS Study Group Rating Scale (IRLSSG) is a widely recognized and utilized standardized scale for assessing RLS severity ahrq.gov.
Table 2: Improvement in RLS Symptoms on the IRLS Scale
| Parameter | Baseline (Mean ± SD) | Post-Terguride (Mean ± SD) | p-value |
| IRLS Intensity Scale Score | 24.3 ± 5.3 | 14 ± 4.7 | 0.014 |
Effects on Sleep Parameters and Daytime Somnolence
While terguride demonstrated efficacy in improving RLS symptoms, the treatment did not significantly alter subjective nocturnal sleep duration or daytime sleepiness nih.govcleversleep.com. The Epworth Sleepiness Scale (ESS) was used to assess subjective nocturnal sleep duration, and no significant change was observed uems-neuroboard.org. This indicates that while the core RLS symptoms were ameliorated, terguride did not have a notable impact on these specific sleep parameters in the studied cohort nih.govcleversleep.com.
Phenomenon of Augmentation in Dopaminergic Therapies
Augmentation represents a significant complication in dopaminergic therapies, particularly in the long-term management of Restless Legs Syndrome (RLS). This phenomenon is characterized by a paradoxical worsening of RLS symptoms, manifesting as an earlier onset of symptoms in the evening or afternoon than prior to treatment, increased symptom intensity, and a potential spread of symptoms to other body areas like the arms, trunk, and face. clinicalgate.comahrq.gov Augmentation is a primary reason for the discontinuation or dose reduction of dopaminergic medications. clinicalgate.com
In the context of terguride, a partial D2-receptor agonist, its impact on augmentation has been explored. In an open-label study involving patients with RLS, one patient experienced augmentation when treated with terguride. clinicalgate.com However, research suggests that augmentation may not be observed at lower doses of terguride. This is hypothesized to occur because terguride, at low brain concentrations, may increase total D2-receptor occupancy by binding to receptors that are still available. cleversleep.com It is important to note that potential augmentation effects in RLS attributed to D2-receptor competition with terguride are considered distinct from the dose-dependent augmentation observed with carbidopa/levodopa therapy, which can lead to dopamine depletion at presynaptic terminals at high doses. cleversleep.com
Efficacy in Fibrotic Disorders (e.g., Systemic Sclerosis)
Terguride has demonstrated antifibrotic effects, leading to its investigation as a potential disease-modifying drug for diffuse cutaneous systemic sclerosis (dcSSc), a severe fibrotic disorder. sclerodermanews.comthe-rheumatologist.org Systemic sclerosis patients exhibit elevated levels of 5-hydroxytryptamine (serotonin) in their blood, which is implicated as a mediator of fibrosis by stimulating collagen release in fibroblasts. the-rheumatologist.org Terguride is believed to exert its antifibrotic action primarily by blocking the activity of serotonin at its receptors, thereby inhibiting the abnormal growth of fibrous connective tissue. europa.eu Preclinical studies have indicated a crucial role for serotonin signaling, particularly via the 5-HT2B receptor, in the development of fibrosis, and terguride, as a 5-HT2 receptor inhibitor, has shown beneficial effects in various animal models of systemic sclerosis. bmj.comnih.govacrabstracts.org
A Phase 3 clinical trial, named TERGISS, was initiated to further assess the therapeutic potential of terguride in dcSSc, evaluating its safety and efficacy against a placebo over 52 weeks. sclerodermanews.comclinicaltrialsregister.eu
Impact on Skin Fibrosis Biomarkers (e.g., Dermal Thickness, Myofibroblast Counts, Collagen mRNA)
In a Phase 2 proof-of-concept study evaluating terguride for the treatment of fibrosis in patients with dcSSc, significant improvements were observed in key skin biopsy biomarkers. bmj.comacrabstracts.org The study included 12 patients in the terguride treatment group and 6 patients in a standard-of-care control group. bmj.comacrabstracts.org Over a three-month treatment period, terguride led to a consistent and statistically significant down-regulation of several fibrosis-related skin biopsy biomarkers compared to the control group. bmj.comacrabstracts.org
Specific findings included:
Dermal Thickness: A significant reduction in dermal thickness was observed in the terguride group. In animal models, 5-HT2 inhibitors like terguride effectively prevented bleomycin-induced dermal thickening, with a reported decrease of 78 ± 4% in dermal thickness in terguride-treated mice compared to placebo-treated mice over three weeks. nih.gov
Myofibroblast Counts: Terguride treatment resulted in a significant decrease in myofibroblast counts. Myofibroblasts are key cells in the pathophysiology of systemic sclerosis, responsible for producing large amounts of pro-fibrotic extracellular matrix molecules such as collagen type I. bmj.comacrabstracts.orgfrontiersin.org In experimental models, inhibition of 5-HT2B reduced myofibroblast counts dose-dependently. nih.gov
Collagen mRNA Levels: There was a statistically significant down-regulation of mRNA levels for collagen type I alpha 1 (COL1A1) and collagen type I alpha 2 (COL1A2). bmj.comacrabstracts.org
Lafyatis 4-Gene Biomarker Set: The study also noted a significant down-regulation in the expression of genes within the Lafyatis 4-gene biomarker set, which includes COMP, THSP-1, SIGLEC-1, and IFI-44. bmj.comacrabstracts.org
These detailed research findings are summarized in the table below:
Table 1: Impact of Terguride on Skin Fibrosis Biomarkers in a Phase 2 Proof-of-Concept Study
| Biomarker Category | Specific Biomarker | Observed Effect in Terguride Group (vs. Control) | Statistical Significance |
| Skin Fibrosis Biomarkers | Dermal Thickness | Consistent and statistically significant down-regulation | Statistically Significant bmj.comacrabstracts.org |
| Myofibroblast Counts | Consistent and statistically significant down-regulation | Statistically Significant bmj.comacrabstracts.org | |
| Collagen Type I Alpha 1 (COL1A1) mRNA | Consistent and statistically significant down-regulation | Statistically Significant bmj.comacrabstracts.org | |
| Collagen Type I Alpha 2 (COL1A2) mRNA | Consistent and statistically significant down-regulation | Statistically Significant bmj.comacrabstracts.org | |
| Lafyatis 4-gene biomarker set | Consistent and statistically significant down-regulation | Statistically Significant bmj.comacrabstracts.org | |
| (COMP, THSP-1, SIGLEC-1, IFI-44) |
Effects on Clinical Fibrosis Scores (e.g., Modified Rodnan Skin Score)
Beyond molecular biomarkers, terguride's efficacy was also assessed using clinical measures of skin fibrosis, specifically the Modified Rodnan Skin Score (mRSS). The mRSS is a widely accepted and validated measure of skin thickness, frequently used as a primary outcome in clinical trials for diffuse cutaneous systemic sclerosis due to its reliability and sensitivity to change. sclerodermanews.comsclerodermaclinicaltrialsconsortium.org
In the aforementioned Phase 2 proof-of-concept study, treatment with terguride resulted in a notable improvement in clinical fibrosis scores. The terguride group experienced a reduction in mRSS of -32.3% from baseline, while the control group maintained stable values. This reduction was statistically significant (p<0.05). bmj.comacrabstracts.org This finding aligns with earlier small, non-blinded proof-of-concept trials where SSc patients treated with terguride showed lower mRSS compared to untreated controls. the-rheumatologist.org
Table 2: Effect of Terguride on Modified Rodnan Skin Score (mRSS) in a Phase 2 Proof-of-Concept Study
| Clinical Score | Treatment Group | Change from Baseline | Statistical Significance |
| Modified Rodnan Skin Score | Terguride | -32.3% | p<0.05 bmj.comacrabstracts.org |
| Control | Stable values | N/A bmj.comacrabstracts.org |
Proof-of-Concept Study Findings and Future Trial Justification
The Phase 2 proof-of-concept study provided robust evidence supporting the antifibrotic effects of terguride in patients with diffuse cutaneous systemic sclerosis. The study demonstrated strong and consistent positive effects on fibrosis-related skin biopsy biomarkers, including dermal thickness, myofibroblast counts, and collagen mRNA levels. bmj.comacrabstracts.org These objective molecular findings were further corroborated by a significant improvement in the Modified Rodnan Skin Score, a crucial clinical measure of skin fibrosis. bmj.comacrabstracts.org
These compelling results from the proof-of-concept study have provided a strong justification for further investigation into terguride's therapeutic potential. The data indicated that terguride could potentially fulfill an unmet medical need in systemic sclerosis by targeting the disease progression itself rather than solely managing symptoms. sclerodermanews.comeuropa.eu Consequently, these findings paved the way for the initiation of a randomized, placebo-controlled Phase 3 study (TERGISS trial) to definitively assess terguride's disease-modifying efficacy in a larger patient population. sclerodermanews.combmj.comacrabstracts.org
Adverse Event Profiles and Tolerability Considerations
Gastrointestinal Systemic Responses
Gastrointestinal disturbances are among the most commonly reported adverse effects of Terguride. Nausea is a highly frequent Terguride-related adverse event, often noted at a significantly higher frequency in Terguride-treated groups compared to placebo uzh.chpatsnap.com. In a study involving patients with fibromyalgia syndrome, 35.6% of patients in the Terguride group experienced nausea, compared to 11.8% in the placebo group uzh.ch. Vomiting is also a reported gastrointestinal side effect, and both nausea and vomiting can be severe enough to necessitate discontinuation of the medication uzh.chpatsnap.com. Stomach pain has also been noted as a mild side effect nih.gov. Constipation is another gastrointestinal adverse effect that has been frequently observed nih.gov.
Table 1: Frequency of Key Gastrointestinal Adverse Events in a Fibromyalgia Syndrome Study
| Adverse Event | Terguride Group (n=61) | Placebo Group (n=34) | Statistical Significance (p-value) |
| Nausea | 35.6% (21 patients) | 11.8% (4 patients) | < 0.05 |
| Vomiting | Not specified | Not specified | Not specified |
| Stomach Pain | Not specified | Not specified | Not specified |
| Constipation | 42% (all ratings) | Not specified | Not specified |
Note: Data for vomiting and stomach pain are qualitative based on general reports, not specific frequencies from this study. Constipation data is from a different study nih.gov.
Central Nervous System Manifestations
Terguride can induce a range of central nervous system (CNS) manifestations, varying in their frequency and impact.
Dizziness and lightheadedness are frequent side effects, particularly common when initiating Terguride treatment or increasing the dosage patsnap.com. These symptoms are often attributed to the medication's effect on blood pressure, leading to a sudden drop, especially when changing from a sitting or lying position to a standing one, a condition known as orthostatic hypotension patsnap.comnih.govesneft.nhs.uk. Postural hypotension has been specifically reported, sometimes occurring after the first dose nih.govcambridge.org.
Fatigue and somnolence (excessive drowsiness) are noted adverse effects that can interfere with daily activities and may pose risks for tasks requiring alertness, such as driving or operating machinery patsnap.com. Somnolence has been reported as a common adverse effect, particularly with other D2-agonists cleversleep.com. Insomnia has also been reported, with one study noting it in 23.7% of Terguride patients versus 8.8% in the placebo group uzh.ch.
Table 2: Frequency of Key CNS Adverse Events in a Fibromyalgia Syndrome Study
| Adverse Event | Terguride Group (n=61) | Placebo Group (n=34) |
| Insomnia | 23.7% (14 patients) | 8.8% (3 patients) |
Headaches are a reported side effect of Terguride, with severity ranging from mild to severe patsnap.com. In one study, headaches were reported by 18.6% of patients in the Terguride group and 26.5% in the placebo group uzh.ch. These symptoms are often transient and may diminish as the body adjusts to the medication nih.govpatsnap.com.
Less common but more serious psychiatric effects have been reported with Terguride, including confusion, hallucinations, agitation, and depression patsnap.comnih.govpatsnap.comscholaris.ca. Hallucinations can be visual, auditory, or unspecified, and their deterioration has been noted in some patients nih.govdovepress.comnih.govnih.gov. Agitation and anxiety are also reported nih.govdovepress.com. These psychiatric manifestations are particularly concerning in patients with pre-existing mental health issues or conditions like Parkinson's disease, where dopaminergic drugs can exacerbate such symptoms patsnap.comnih.gov. In one study involving patients with Parkinsonism, psychotic symptoms, including depression, confusion, hallucinations, and paranoid syndrome, each occurred in 1 patient, which was noted as a lower rate compared to other dopaminergic drugs nih.gov.
Table 3: Reported Psychiatric Adverse Events in a Study of Hyperprolactinemia Induced by Antipsychotics
| Adverse Event | Number of Cases (n=23) |
| Agitation | 5 |
| Insomnia | 2 |
| Anxiety | 3 |
| Deterioration of Hallucinations | 3 |
| Sleepiness and/or Fatigue | 2 |
Note: Approximately half of the 23 patients complained of various adverse events nih.gov.
Cardiovascular Systemic Responses
Cardiovascular side effects, while generally less common than gastrointestinal or some CNS effects, can be significant. These include hypotension (low blood pressure), cardiac arrhythmias, palpitations, and chest pain patsnap.compatsnap.com. Postural hypotension has been specifically noted, sometimes occurring after the initial dose nih.gov.
A rare but serious adverse effect associated with ergot derivatives, including Terguride, is fibrosis, which involves the formation of excess fibrous connective tissue in an organ or tissue patsnap.com. This can manifest as cardiac fibrosis affecting the heart, pulmonary fibrosis affecting the lungs, or retroperitoneal fibrosis affecting the lining of the abdomen patsnap.com. Symptoms vary depending on the affected organ but may include shortness of breath, abdominal pain, or swelling patsnap.com.
Preclinical studies in rats have investigated Terguride's effects on cardiovascular responses, particularly its blocking properties at 5-HT2 receptors. Terguride has been shown to block contractile and relaxant responses produced by 5-hydroxytryptamine (5-HT) via 5-HT2A/2B receptors in in vitro studies scholaris.canih.govcdnsciencepub.comresearchgate.net. In anaesthetized rats, Terguride dose-dependently blocked vasopressor responses and dose-independently blocked tachycardic responses elicited by 5-HT2 receptor agonists like BW723C86 and (±)-DOI scholaris.canih.govcdnsciencepub.com. This suggests that Terguride acts as an antagonist at 5-HT2 receptors located in the central nervous system and/or systemic vasculature, which mediate cardiovascular responses scholaris.canih.govcdnsciencepub.com. Research also indicates that Terguride can improve cardiac function and reduce right ventricular fibrosis in mouse models of pulmonary artery banding nih.gov.
Fibrotic Complications (Mechanism-Based Considerations)
Fibrotic complications, a significant concern with some ergot alkaloid derivatives, are closely linked to serotonin (B10506) (5-HT) activity. Serotonin plays a role in the development of heart valve tissue fibrosis, pulmonary arterial fibrosis, and pulmonary hypertension. Terguride's mechanism of action offers a distinct profile regarding these fibrotic risks. It functions as an antagonist at both 5-HT2A and 5-HT2B receptors psu.eduwikipedia.orgpatsnap.com. The antagonism of 5-HT2B receptors is particularly relevant as it can prevent the vasoconstrictive and fibrotic actions typically associated with serotonin on blood vessels patsnap.com. Furthermore, in in vitro studies using porcine valvular interstitial cells, terguride has been shown to inhibit 5-HT-induced activation of extracellular signal-regulated kinase (ERK) 1/2, a pathway involved in cellular proliferation and activity, and to block the stimulatory effect of 5-HT on [3H]proline incorporation, which is an indicator of extracellular matrix collagen production psu.edunih.gov. These findings suggest that terguride may possess therapeutic potential in the management of fibrotic disorders due to its ability to inhibit both 5-HT2A and 5-HT2B receptors, platelet aggregation, and cellular proliferation and activity psu.edunih.gov. Additionally, terguride exhibits antioxidative properties, which may contribute to its anti-fibrotic and anti-inflammatory actions google.com.
Comparison with Fibrotic Potential of Other Ergot Derivatives
The risk of fibrotic complications, including retroperitoneal, pleural, pericardial, and cardiac valve fibrosis, is a known concern with chronic use of certain ergot-derived dopamine (B1211576) agonists such as pergolide (B1684310), cabergoline (B1668192), and bromocriptine (B1667881) giornalechirurgia.itwww.gov.uk. The fibrogenic mechanisms of these compounds are often attributed to the serotonin rebound release-mediated activation of myofibroblasts, leading to an overproduction of extracellular matrix fibrogenic components giornalechirurgia.it. Specifically, the long-term use of pergolide has been frequently associated with heart valve fibrotic damage, believed to be due to its action at 5-HT2B serotonin receptors on subendocardial myofibroblasts, resulting in fibrous valve thickening giornalechirurgia.it. While cabergoline also demonstrates significant affinity for 5-HT2B serotonin receptors, potentially raising the risk of fibrotic disorders, one detailed study indicated that long-term cabergoline treatment for hyperprolactinemia/acromegaly might not be linked to an enhanced risk of fibrotic events giornalechirurgia.it. In contrast to these agents, terguride, due to its characteristic as an antagonist of the 5-HT2B receptor, has not been associated with cardiac valvulopathy wikipedia.org. Research in mouse models has further demonstrated that the inhibition of platelet activation or serotonin synthesis by terguride has alleviated fibrosis researchgate.net.
Absence of Direct Vasoconstrictor Effects in Specific In Vitro Assays
In specific in vitro assays, terguride has demonstrated an absence of direct vasoconstrictor effects. Studies have shown that terguride did not exhibit a vasoconstrictor effect in porcine coronary arteries when assessed via a 5-HT2A receptor bioassay psu.edunih.govresearchgate.net. Similarly, it showed no relaxant effect in porcine pulmonary arteries in a 5-HT2B receptor bioassay psu.edunih.govresearchgate.net. The metabolites of terguride, namely N″-monodeethylterguride and 6-norterguride, also lacked agonistic activity at both these receptor sites psu.edunih.gov. Furthermore, in isolated and perfused rat lungs, terguride effectively inhibited 5-HT-induced pulmonary vasoconstriction in a concentration-dependent manner ersnet.org.
Comparative Tolerability in Clinical Settings
The tolerability profile of terguride has been examined in clinical settings, particularly in comparison to other established medications.
Versus Aripiprazole (B633)
A preliminary study investigating terguride as an adjunctive treatment for antipsychotic-induced hyperprolactinemia in schizophrenia patients provided insights into its comparative tolerability with aripiprazole. In this study, the frequency of adverse events associated with terguride was notably high, while aripiprazole showed almost no side effects nih.gov. This finding suggests that terguride's utility in schizophrenia might be limited due to its lower tolerability compared to aripiprazole nih.gov. Despite this, terguride exhibits a higher affinity for the dopamine receptor, and its intrinsic activity at the human dopamine D2 receptor is reported to be 1.4–1.6 times stronger than that of aripiprazole, with terguride's intrinsic activity estimated at 42% compared to aripiprazole's 17% nih.gov.
Factors Influencing Study Discontinuation Due to Adverse Events
Factors contributing to the discontinuation of terguride in clinical studies primarily involve adverse events, particularly during the initial phases of treatment. In a 12-week, multicenter, double-blind, placebo-controlled study evaluating terguride in patients with fibromyalgia syndrome, premature termination of patients receiving terguride occurred in 26% to 29% of cases researchgate.netuzh.ch. This discontinuation was predominantly observed during the up-titration phase of the medication and in instances where co-medication for nausea treatment was absent researchgate.netuzh.ch. The most frequently reported adverse events leading to premature study termination were nausea, vomiting, and dizziness uzh.ch. Other adverse events reported in clinical contexts include insomnia, agitation, and/or the aggravation of hallucinations nih.gov.
Tolerability Comparison in Clinical Studies
| Comparison Group | Key Findings on Tolerability | Reference |
| Versus Bromocriptine | Terguride was tolerated without side effects by patients who experienced intolerable side effects with bromocriptine. | nih.gov |
| Versus Aripiprazole | Terguride showed a high frequency of adverse events, suggesting lower tolerability compared to aripiprazole, which had almost no side effects. | nih.gov |
Factors for Study Discontinuation with Terguride
| Adverse Event | Frequency/Context | Reference |
| Nausea | Most frequent cause for premature termination, especially during up-titration and without co-medication. | researchgate.netuzh.ch |
| Vomiting | Frequent cause for premature termination. | uzh.ch |
| Dizziness | Frequent cause for premature termination. | uzh.ch |
| Insomnia | Reported adverse event. | nih.gov |
| Agitation | Reported adverse event. | nih.gov |
| Aggravation of hallucinations | Reported adverse event. | nih.gov |
| Overall Discontinuation Rate | 26-29% in a fibromyalgia study, predominantly during up-titration. | researchgate.netuzh.ch |
Drug Drug Interactions and Pharmacological Considerations
Specific Interactions with Antipsychotic Medications
Terguride, an ergoline (B1233604) derivative, functions as a serotonin (B10506) receptor antagonist, particularly at 5-HT2A and 5-HT2B receptors, and a dopamine (B1211576) D2 receptor partial agonist nih.gov. This dual mechanism of action is relevant when considering its interactions with antipsychotic medications, many of which primarily target dopamine and serotonin receptors.
Detailed Research Findings
A preliminary study investigated the effects of terguride as an adjunctive treatment for hyperprolactinemia, a common side effect induced by antipsychotic medications such as paliperidone (B428) and risperidone. Hyperprolactinemia, characterized by elevated prolactin levels, is a frequent consequence of antipsychotic treatment.
In this study, terguride was co-administered at a dose of 1.0 mg/day to 20 schizophrenic patients (10 males and 10 females) who were receiving paliperidone and risperidone. Plasma prolactin concentrations were measured at baseline and after 2-4 weeks of terguride co-administration.
The findings indicated a significant reduction in plasma prolactin concentrations in female patients. The average plasma prolactin concentration decreased from a baseline of 82.3 ± 37.1 ng/mL to 56.5 ± 28.5 ng/mL (P<0.01) during terguride co-administration. In contrast, no significant change in prolactin levels was observed in male patients (baseline: 28.8 ± 18.0 ng/mL versus 26.2 ± 13.1 ng/mL). A significant correlation between the ratio of prolactin reduction and baseline prolactin concentration was identified in males (rs=−0.638, P<0.05), but not in females (rs=−0.152).
This suggests that terguride may be a potential adjunctive therapy for antipsychotic-induced hyperprolactinemia, particularly in female patients. The pharmacological profile of terguride, as a partial dopamine D2 agonist, is similar to that of aripiprazole (B633), which is also used for this purpose. Terguride exhibits a higher affinity for the dopamine receptor and a 1.4-1.6 times stronger intrinsic activity at human D2 receptors compared to aripiprazole.
Table 1: Effect of Adjunctive Terguride (1.0 mg/day) on Antipsychotic-Induced Hyperprolactinemia
| Patient Group | Baseline Prolactin Concentration (ng/mL, Mean ± SD) | Prolactin Concentration During Terguride Co-administration (ng/mL, Mean ± SD) | Statistical Significance (P-value) |
| Females | 82.3 ± 37.1 | 56.5 ± 28.5 | <0.01 |
| Males | 28.8 ± 18.0 | 26.2 ± 13.1 | Not significant |
Pharmacological Considerations
Potential drug-drug interactions between terguride and antipsychotics can occur. While specific details regarding terguride and cytochrome P450 (CYP) enzymes in this context are not fully elucidated, general interactions for terguride indicate that CYP450 enzyme inhibitors (e.g., certain antifungal agents, macrolide antibiotics) could increase terguride plasma levels, and CYP450 enzyme inducers (e.g., rifampicin, certain anticonvulsants) could reduce its effectiveness. Antipsychotics themselves are known to be metabolized by CYP enzymes, including CYP2D6 and CYP3A4, and can be involved in pharmacodynamic interactions leading to various effects such as increased sedation or changes in blood pressure. Terguride has also been noted to potentially increase the vasoconstricting activities of other antipsychotics like aripiprazole and brexpiprazole.
Future Directions and Research Gaps for Terguride
Elucidation of Broader Therapeutic Applications
Current research on terguride has predominantly concentrated on its established indications, such as Parkinson's disease and hyperprolactinemia. patsnap.com However, its intricate interactions with both dopaminergic and serotonergic systems suggest a broader spectrum of potential therapeutic applications. For instance, terguride has been explored for its antifibrotic properties, demonstrating efficacy in preventing 5-HT-induced heart disease in rat models and reducing right ventricular fibrosis in mice. mdpi.comnih.gov A Phase 3 clinical trial (TERGISS) was initiated to evaluate terguride's potential as a disease-modifying agent for diffuse cutaneous systemic sclerosis, a condition marked by fibrotic tissue development and vascular remodeling. sclerodermanews.com Although a Phase 2 study in pulmonary arterial hypertension (PAH) did not yield significant clinical benefit, further investigation into its role in other fibrotic or vascular disorders, particularly those involving serotonin (B10506) pathways, is warranted. ersnet.orgallenpress.com The compound's capacity to modulate serotonin 5-HT2A and 5-HT2B receptors, which are implicated in diverse physiological and pathological processes, opens avenues for exploring its efficacy in conditions beyond its current scope. researchgate.netersnet.org
Development of Personalized Therapeutic Strategies
The paradigm of personalized medicine, which involves tailoring medical treatment to an individual's unique characteristics, holds significant promise for optimizing terguride's therapeutic outcomes. biomedpharmajournal.orglindushealth.comopenaccessjournals.com This approach can enhance drug efficacy and mitigate adverse reactions by considering an individual's genetic makeup, lifestyle, and environmental factors. biomedpharmajournal.orglindushealth.comopenaccessjournals.com
Integration of Genetic Factors
Genetic variations can profoundly influence an individual's response to medications, impacting drug metabolism, efficacy, and potential toxicity. biomedpharmajournal.orgopenaccessjournals.comnih.gov Pharmacogenomics, a field dedicated to understanding how an individual's genetic makeup influences their drug response, is pivotal for personalizing terguride therapy. biomedpharmajournal.orgopenaccessjournals.com Identifying specific genetic markers or polymorphisms that predict a patient's response to terguride, or their susceptibility to particular effects, could enable more precise prescribing. biomedpharmajournal.orgopenaccessjournals.comnih.gov For instance, understanding genetic predispositions could facilitate the stratification of patient populations, ensuring terguride is administered to those most likely to derive benefit and least likely to experience suboptimal outcomes. biomedpharmajournal.orgopenaccessjournals.com While the general principles of pharmacogenomics are well-established, specific research on how genetic factors influence terguride's efficacy or side effects remains a critical research gap. nih.govnih.gov
Application of Functional Imaging Techniques
Functional imaging techniques, such as Positron Emission Tomography (PET) and functional Magnetic Resonance Imaging (fMRI), offer powerful non-invasive tools to assess drug effects on brain neurochemistry and activity. kcl.ac.ukliesbethreneman.com For terguride, these techniques could be employed to:
Monitor Receptor Occupancy: Quantify the binding of terguride to its target dopamine (B1211576) D2 and serotonin 5-HT2 receptors in vivo, providing insights into optimal dosing and individual variability in receptor engagement. kcl.ac.uk
Assess Neurotransmitter Modulation: Evaluate terguride's impact on dopamine and serotonin release and signaling pathways, offering a direct measure of its pharmacological action in the brain. kcl.ac.ukliesbethreneman.com
Predict Treatment Response: Identify neural correlates of therapeutic efficacy or non-response, potentially allowing for earlier identification of patients who will benefit from terguride. liesbethreneman.com
Understand Disease Mechanisms: Further elucidate the role of dopaminergic and serotonergic dysregulation in the conditions terguride treats, and how terguride modulates these systems at a functional level.
The application of such advanced imaging in terguride research could lead to more precise and individualized treatment regimens.
Novel Biomarker Identification
The discovery and validation of novel biomarkers are fundamental for advancing personalized therapeutic strategies for terguride. drugtargetreview.comcatapult.org.uk Biomarkers are measurable indicators that can reflect disease presence, progression, or response to treatment. catapult.org.uk For terguride, identifying novel biomarkers could:
Predict Treatment Efficacy: Develop predictive biomarkers that indicate which patients are most likely to respond positively to terguride, enabling patient stratification for clinical trials and clinical practice. catapult.org.uk
Monitor Disease Progression: Identify prognostic biomarkers that track the course of the disease and how it is influenced by terguride therapy.
Detect Early Response/Non-Response: Provide early indicators of treatment success or failure, allowing for timely adjustments to therapy.
Uncover New Therapeutic Targets: Through biomarker discovery, new insights into the underlying pathophysiology of conditions treatable by terguride might emerge, potentially leading to the identification of additional drug targets. amegroups.cn
While general advancements in biomarker discovery are ongoing, specific efforts to identify and validate terguride-specific biomarkers are needed to enhance its precision medicine application. drugtargetreview.comcatapult.org.uk
Collaborative Research Initiatives for Complex Disorders
Many of the conditions where terguride shows promise, such as systemic sclerosis, pulmonary arterial hypertension, and potentially certain neurological disorders, are characterized by their complexity and heterogeneity. sclerodermanews.comersnet.orgnih.gov Effectively addressing these complex disorders necessitates large-scale, collaborative research initiatives. Multi-center studies, involving diverse patient populations and research institutions, are crucial for:
Increasing Statistical Power: Enabling the recruitment of sufficient patient numbers to detect meaningful treatment effects, particularly in rare diseases or specific patient subgroups. ersnet.org
Enhancing Generalizability: Ensuring that research findings are applicable to a broader patient population, accounting for variations in disease presentation, genetic backgrounds, and environmental factors.
Sharing Expertise and Resources: Facilitating the pooling of specialized knowledge, advanced technologies (e.g., functional imaging, genomic sequencing), and patient cohorts across different sites. catapult.org.uk
Accelerating Drug Development: Streamlining the research process from preclinical studies to clinical trials by leveraging collective resources and expertise. ersnet.orgcatapult.org.uk
Collaborative efforts can also contribute to the rigorous design of clinical trials and the identification of meaningful disease state biomarkers, which are often challenging in complex conditions. ersnet.org
Exploration of Adjunctive Therapies for Addiction
The potential of terguride as a pharmacological intervention for substance use disorders stems from its dopamine D2 receptor partial agonist activity researchgate.netnih.govresearchgate.net. Preclinical studies have demonstrated terguride's capacity to attenuate the reinforcing and withdrawal effects associated with psychostimulants such as amphetamine and cocaine in animal models researchgate.netresearchgate.net. For instance, terguride has been shown to reduce amphetamine self-administration and withdrawal effects in rats, and to decrease cocaine self-administration in squirrel monkeys researchgate.net. In the context of opiate addiction, terguride dose-dependently decreased heroin self-administration in rats and reduced the maximum number of responses for heroin on a progressive-ratio schedule, without significantly affecting non-drug reward (sucrose) self-administration nih.gov.
The hypothesis underpinning its utility in addiction treatment suggests that dopamine partial agonists like terguride can function as antagonists in conditions of elevated dopaminergic tone, which are characteristic of acute drug use, while potentially normalizing dopaminergic signaling during withdrawal states researchgate.netnih.gov. This dual action may help mitigate both the rewarding effects of drugs and the anhedonia associated with withdrawal researchgate.netresearchgate.net. Research indicates that terguride can restore responding for non-drug rewards, such as a sweet solution, during methamphetamine withdrawal, suggesting its potential to alleviate motivational deficits researchgate.net.
Despite these promising preclinical findings, significant research gaps exist regarding terguride's role as an adjunctive therapy for addiction in clinical settings. The integration of pharmacotherapy with psychosocial interventions is a recognized area needing further investigation in addiction treatment nih.gov. Future research directions should focus on:
Clinical Trials for Specific Substance Use Disorders: While preclinical data are encouraging, well-designed clinical trials are needed to evaluate terguride's efficacy and safety as an adjunctive treatment for various human substance use disorders, including opioid, stimulant, and alcohol addiction.
Combination with Behavioral Therapies: Investigating the synergistic effects of terguride when combined with established behavioral and psychosocial therapies could optimize treatment outcomes. This aligns with the broader understanding that comprehensive addiction treatment often requires integrated approaches nih.gov.
Mechanistic Studies in Addiction Contexts: Further elucidating the precise neurobiological mechanisms by which terguride modulates addiction-related behaviors, particularly its impact on reward pathways and neuroadaptations induced by chronic drug exposure, would be beneficial.
Further Investigation into Specific Receptor Blockade Effects (e.g., Beta-Adrenergic Receptors)
Terguride exhibits a broad pharmacological profile beyond its primary actions on dopamine D2 and serotonin 5-HT2 receptors patsnap.comwikipedia.orgabcam.comcaymanchem.com. Detailed receptor binding studies have revealed its interactions with a variety of monoaminergic receptors, including adrenergic receptors caymanchem.com. Terguride acts as an antagonist at several alpha-adrenergic receptor subtypes, including α1A, α1B, α1D, α2A, α2B, and α2C caymanchem.com. Notably, it also demonstrates antagonistic activity at beta-adrenergic receptors, specifically β1 and β2 subtypes caymanchem.com.
The binding affinities (Ki values) of terguride at these adrenergic receptors are presented in the table below, indicating its capacity to modulate adrenergic signaling pathways caymanchem.com.
| Receptor Subtype | Ki (nM) caymanchem.com |
| α1A-AR | 3.55 |
| α1B-AR | 34.67 |
| α1D-AR | 3.89 |
| α2A-AR | 0.3 |
| α2B-AR | 0.45 |
| α2C-AR | 0.76 |
| β1-AR | 660.7 |
| β2-AR | 19.95 |
Terguride's potent antagonist properties at α2C-adrenoceptors have been suggested as a potential contributor to some of its observed effects researchgate.net. Beta-adrenergic receptors (β-ARs) are integral to the sympathetic nervous system, mediating various physiological processes, including heart rate, blood pressure, and bronchodilation wikipedia.orgrevespcardiol.orgconsensus.app. While beta-blockers are a well-established class of drugs primarily used for cardiovascular conditions through their antagonism of β-ARs, the full implications of terguride's β-adrenergic blockade are not yet thoroughly explored in its primary therapeutic contexts wikipedia.orgrevespcardiol.orgconsensus.app.
Future research should aim to:
Evaluate Therapeutic Relevance of Adrenergic Modulation: Determine if the adrenergic receptor blockade by terguride could be harnessed for additional therapeutic applications or if it contributes to its efficacy in existing indications. For instance, its β2-adrenergic receptor antagonism (Ki = 19.95 nM) is relatively potent and warrants further investigation into its physiological impact caymanchem.com.
Assess Receptor Selectivity and Off-Target Effects: A more detailed understanding of terguride's selectivity across the adrenergic receptor family and any potential off-target effects arising from these interactions would enhance its pharmacological profile.
By addressing these research gaps, a more comprehensive understanding of terguride's complex receptor pharmacology can be achieved, potentially uncovering novel therapeutic applications and optimizing its use in existing indications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
